molecular formula C11H14BrN3 B11849942 6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]

Cat. No.: B11849942
M. Wt: 268.15 g/mol
InChI Key: LMSCCKIBKBTXJI-UHFFFAOYSA-N
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Description

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is a heterocyclic compound that features a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and t-BAB as a phase-transfer catalyst . The reaction is carried out at room temperature for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve solvents like DMF and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Bromo-1’,3’-dihydrospiro[cyclohexane-1,2’-imidazo[4,5-b]pyridine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

6-bromospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,1'-cyclohexane]

InChI

InChI=1S/C11H14BrN3/c12-8-6-9-10(13-7-8)15-11(14-9)4-2-1-3-5-11/h6-7,14H,1-5H2,(H,13,15)

InChI Key

LMSCCKIBKBTXJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)NC3=C(N2)N=CC(=C3)Br

Origin of Product

United States

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